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Abstract
Human chymase is a chymotrypsin-like serine protease primarily stored in the secretory

granules of mast cells.[1] Its release is associated with various physiological and pathological

processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3][4]

Chymase is a highly efficient angiotensin II-generating enzyme, making it a significant

therapeutic target.[5][6] This application note provides a detailed, field-proven protocol for the

quantitative measurement of chymase activity in human serum using the specific chromogenic

substrate, Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA). The assay is based on the enzymatic

cleavage of Retf-4NA, which releases the yellow chromophore p-nitroaniline (pNA), detectable

by spectrophotometry at 405 nm.[7] This method offers high sensitivity and selectivity, enabling

reliable quantification of chymase activity for research, drug discovery, and potential diagnostic

applications.
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Introduction: The Significance of Chymase
Measurement
Chymase plays a critical role in local tissue angiotensin II (Ang II) formation, independent of the

angiotensin-converting enzyme (ACE) pathway.[4][6] This function implicates it in the

pathophysiology of hypertension, cardiac hypertrophy, and fibrosis.[6][8] Beyond its role in the

renin-angiotensin system, chymase is a multifunctional enzyme that can activate matrix

metalloproteinases (MMPs), transforming growth factor-β (TGF-β), and various cytokines,

contributing significantly to tissue injury and remodeling.[2][3][8][9]

Measuring chymase activity in serum presents a unique challenge. Once secreted, chymase is

rapidly bound by protease inhibitors in the blood, primarily α2-macroglobulin (α2M).[10][11]

This interaction forms a "cage-like" structure that sequesters chymase, protecting it from large

protein inhibitors while still allowing access to small substrates like Ang I and synthetic

peptides.[10] Our protocol leverages this phenomenon, utilizing the novel substrate Retf-4NA,

which is highly selective for chymase and demonstrates minimal hydrolysis by other

chymotryptic enzymes like cathepsin G and chymotrypsin, a common issue with less specific

substrates such as Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA).[10][11][12] This allows for a

sensitive and specific measurement of biologically relevant chymase activity directly in serum

samples.

Principle of the Assay
The core of this assay is the enzymatic reaction between chymase and a synthetic substrate

designed for high specificity.

The Substrate: Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA) is a tetrapeptide covalently linked

to a p-nitroaniline (pNA) molecule. In this conjugated form, the substrate is colorless.

The Reaction: Chymase recognizes and cleaves the peptide bond at the C-terminus of the

Phenylalanine (Phe) residue. This specific proteolytic activity liberates the pNA chromophore.

[13]

The Detection: Free pNA has a distinct yellow color and exhibits a strong absorbance

maximum at 405 nm.[7][13] The rate of increase in absorbance at 405 nm is directly
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proportional to the chymase activity in the sample.[14] By creating a standard curve with

known concentrations of pNA, the enzymatic activity can be precisely quantified.[13]

Retf-4NA Substrate
(Colorless) Serum Chymase

Cleaved Peptide

 Enzymatic
 Cleavage

p-Nitroaniline (pNA)
(Yellow)

Measure Absorbance
@ 405 nm

 Proportional to
 Chymase Activity
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Caption: Enzymatic cleavage of Retf-4NA by chymase releases pNA.

Materials and Reagents
Equipment

Microplate reader capable of kinetic measurements at 405 nm and temperature control

(37°C).

Standard laboratory pipettes and sterile, filtered tips.

96-well clear, flat-bottom microplates.

Incubator set to 37°C.

Vortex mixer and centrifuge.
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Refrigerator (2-8°C) and Freezer (-20°C or -80°C).

Reagents
Reagent Recommended Source Purpose

Retf-4NA Substrate
Custom Synthesis /

Commercially Available

Chymase-specific

chromogenic substrate.

Human Chymase,

Recombinant

Commercial Vendor (e.g.,

Sigma-Aldrich)

Positive control and for

standard curve generation in

spiked samples.

p-Nitroaniline (pNA) Standard Sigma-Aldrich

For generating a standard

curve to quantify product

formation.

Chymostatin Sigma-Aldrich

A potent chymase inhibitor for

determining background

activity.[11]

HEPES (4-(2-hydroxyethyl)-1-

piperazineethanesulfonic acid)
Sigma-Aldrich Buffering agent.

Sodium Chloride (NaCl) Fisher Scientific

To maintain ionic strength; high

salt concentration is optimal.

[10]

Dimethyl Sulfoxide (DMSO) Sigma-Aldrich
Solvent for substrate and

inhibitor.

Human Serum
Collected or Commercial

Source
Biological matrix for the assay.

Ultrapure Water Laboratory Supply
For buffer and reagent

preparation.

Detailed Protocols
Reagent Preparation

Assay Buffer (1X): 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
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Rationale: This buffer composition with high ionic strength has been shown to be effective

for chymase activity assays.[10] Prepare a stock solution and adjust the pH carefully at

room temperature before final volume adjustment. Filter sterilize and store at 4°C.

Retf-4NA Substrate Stock (100 mM): Dissolve the required amount of Retf-4NA in 100%

DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

pNA Standard Stock (10 mM): Dissolve 9.6 mg of p-nitroaniline in 1 mL of DMSO. Further

dilute in Assay Buffer to create a working stock and serial dilutions for the standard curve

(e.g., 0, 12.5, 25, 50, 100, 200 µM).

Expert Tip: The molar extinction coefficient of pNA is approximately 8,800 M⁻¹cm⁻¹.[13]

[15] Preparing a standard curve is crucial for converting absorbance units to molar

concentrations, making the data more robust and comparable across experiments.

Chymostatin Inhibitor Stock (10 mM): Dissolve chymostatin in DMSO. Store in aliquots at

-20°C.

Serum Sample Collection and Handling
Proper sample handling is paramount to prevent erroneous results.[16]

Collection: Collect whole blood in a serum separator tube.

Clotting: Allow the blood to clot by standing at room temperature for 1-2 hours.[17] Avoid

prolonged clotting times which can affect protein profiles.[18]

Centrifugation: Centrifuge at 1000 x g for 20 minutes at 4°C.[17]

Aliquoting: Carefully transfer the supernatant (serum) to clean microcentrifuge tubes. Avoid

disturbing the cell pellet to prevent hemolysis, which can interfere with the assay.[16]

Storage: Assay immediately or store samples in aliquots at -80°C. Avoid repeated freeze-

thaw cycles.[17][18]

Experimental Workflow
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.
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Preparation Phase

Assay Execution

Data Acquisition & Analysis

1. Prepare Assay Buffer,
pNA Standards, Substrate,

and Inhibitor Stocks

3. Design Plate Layout
(Samples, Controls, Standards)

2. Prepare Serum Samples
(Thaw on ice if frozen)

4. Add Serum Samples
and Controls to Wells

5. Add Inhibitor (Chymostatin)
to Background Wells & Incubate

6. Pre-warm Plate to 37°C

7. Initiate Reaction by
Adding Retf-4NA Substrate

8. Immediately Begin Kinetic Reading
(Absorbance at 405 nm over time)

9. Calculate Rate (Vmax)
for each well (mOD/min)

10. Plot pNA Standard Curve

11. Convert Vmax to Chymase Activity
(µmol/min/L or U/L)

Click to download full resolution via product page

Caption: Step-by-step workflow for the serum chymase activity assay.
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Assay Procedure (96-Well Plate)
Plate Setup: Design a plate map including wells for pNA standards, serum samples, and

controls. It is highly recommended to run all samples and controls in duplicate or triplicate.

Sample Wells: Serum + Assay Buffer + Substrate.

Background Control Wells: Serum + Assay Buffer + Chymostatin + Substrate. This well is

critical for determining the chymase-specific activity by accounting for non-specific

substrate hydrolysis.[11]

pNA Standard Wells: Known concentrations of pNA in Assay Buffer.

Well Type
Serum
Sample

Assay
Buffer

10 mM
Chymostati
n

1.4 mM
Retf-4NA

Total
Volume

Sample

Activity
50 µL 50 µL - 100 µL 200 µL

Background

Control
50 µL 48 µL

2 µL (100 µM

final)
100 µL 200 µL

pNA

Standards
- 100-200 µL - - 200 µL

Reaction Assembly: a. Add 50 µL of serum sample to the appropriate wells. b. For

background control wells, add 2 µL of 10 mM Chymostatin stock (final concentration 100 µM)

and 48 µL of Assay Buffer. Incubate for 10-15 minutes at room temperature.[11] For sample

activity wells, add 50 µL of Assay Buffer. c. Pre-incubate the plate at 37°C for 5 minutes.

Initiate Reaction: a. Prepare a working solution of Retf-4NA substrate by diluting the stock in

Assay Buffer. A final concentration of 1.4 mM in the well is recommended.[11] b. Add 100 µL

of the Retf-4NA working solution to all sample and background wells simultaneously using a

multichannel pipette.

Kinetic Measurement: a. Immediately place the plate in the microplate reader pre-heated to

37°C. b. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.[7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2756746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756746/
https://pdf.benchchem.com/12401/The_Cornerstone_of_Colorimetric_Assays_An_In_depth_Technical_Guide_to_the_p_nitroanilide_pNA_Chromophore.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis and Interpretation
Calculate the Reaction Rate (Vmax): For each well, plot absorbance (OD 405 nm) versus

time (minutes). The initial linear portion of this curve represents the reaction rate. Calculate

the slope (Vmax) in mOD/min.

Generate pNA Standard Curve: Plot the absorbance at 405 nm for the pNA standards

against their known concentrations (µM). Perform a linear regression to obtain the equation

of the line (y = mx + c), where 'm' is the slope.

Correct for Background: For each sample, subtract the Vmax of its corresponding

background control well from the Vmax of the sample activity well.

Vmax_corrected = Vmax_sample - Vmax_background

Calculate Chymase Activity: Use the slope from the pNA standard curve and the Beer-

Lambert law to convert the corrected rate into chymase activity.

Activity (U/L) = (Vmax_corrected * Total Volume (µL)) / (Slope_pNA_Standard * Sample

Volume (µL) * Pathlength (cm)) * 1000

Note: One unit (U) of chymase activity is defined as the amount of enzyme that hydrolyzes

1 µmol of substrate per minute. The pathlength for a 200 µL volume in a standard 96-well

plate is typically ~0.5-0.6 cm but should be confirmed for your specific instrument.
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Problem Possible Cause(s) Suggested Solution(s)

High Background Reading

- Substrate

instability/degradation.-

Contamination of reagents.-

Non-specific protease activity

in serum.

- Prepare fresh substrate

daily.- Use sterile, filtered tips

and high-purity water.- Ensure

the chymostatin control is

included; high activity in this

well confirms non-specific

hydrolysis.

No or Low Activity

- Inactive enzyme in the

sample.- Improper sample

storage (repeated freeze-

thaw).- Incorrect assay

conditions (pH, temp).-

Presence of potent inhibitors in

the sample.

- Use a recombinant chymase

positive control.- Follow strict

sample handling protocols.-

Verify buffer pH and instrument

temperature.- Dilute the serum

sample to reduce inhibitor

concentration.

Non-linear Reaction Rate

- Substrate depletion (if activity

is very high).- Enzyme

instability.

- Dilute the serum sample and

re-run the assay.- Use only the

initial linear phase of the

reaction for Vmax calculation.

High Well-to-Well Variability

- Pipetting errors.- Bubbles in

wells.- Temperature gradients

across the plate.

- Use a multichannel pipette for

reagent addition.- Visually

inspect the plate for bubbles

before reading.- Ensure the

plate is properly equilibrated to

37°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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